(S)-2-{[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
(S)-2-{[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral, nitrogen-containing heterocyclic compound. Its structure features:
- A pyrrolidine ring (5-membered saturated ring with one nitrogen atom) substituted at the 2-position.
- A tert-butyl ester group at the 1-position, commonly used to protect carboxylic acids in synthetic chemistry.
- A side chain comprising an (S)-2-amino-3-methyl-butyryl residue linked via an isopropyl-amino-methyl bridge.
This compound is likely employed as an intermediate in the synthesis of peptidomimetics or protease inhibitors due to its stereochemical complexity and functional groups. Its tert-butyl ester enhances solubility in organic solvents, facilitating purification during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl (2S)-2-[[[(2S)-2-amino-3-methylbutanoyl]-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O3/c1-12(2)15(19)16(22)21(13(3)4)11-14-9-8-10-20(14)17(23)24-18(5,6)7/h12-15H,8-11,19H2,1-7H3/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYFTMASJWPWDS-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1CCCN1C(=O)OC(C)(C)C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C[C@@H]1CCCN1C(=O)OC(C)(C)C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-{[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring and several functional groups that contribute to its biological activity. Its molecular formula is C17H33N3O3, and it has a molecular weight of 333.47 g/mol. The structural complexity suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H33N3O3 |
| Molecular Weight | 333.47 g/mol |
| Chemical Structure | Chemical Structure |
Synthesis
The synthesis of (S)-2-{[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves several key steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving amino acids and appropriate reagents.
- Introduction of Functional Groups : The isopropyl amino and tert-butyl ester functionalities are introduced through acylation and alkylation reactions.
- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.
The compound's mechanism of action is believed to involve modulation of neurotransmitter systems, particularly those associated with amino acids like glutamate and GABA. Its structure suggests it may act as an agonist or antagonist at specific receptors, influencing neuronal excitability and synaptic transmission.
Pharmacological Studies
Several studies have investigated the pharmacological properties of similar compounds:
- Neuroprotective Effects : Compounds with similar structures have shown neuroprotective effects in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease.
- Analgesic Properties : Research indicates that derivatives of pyrrolidine compounds exhibit analgesic properties, potentially making them suitable for pain management therapies.
Case Studies
-
Case Study 1: Neuroprotection in Animal Models
- Objective : To evaluate the neuroprotective effects of the compound in rodent models of stroke.
- Findings : The compound significantly reduced neuronal death and improved functional recovery post-stroke, indicating its potential as a therapeutic agent for stroke management.
-
Case Study 2: Pain Management
- Objective : To assess the analgesic efficacy of the compound in a chronic pain model.
- Findings : Administration resulted in a notable reduction in pain scores compared to control groups, supporting its use as an analgesic agent.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its structural similarity to biologically active molecules. Its ability to interact with specific receptors makes it a candidate for drug development.
Receptor Interaction Studies
Research indicates that derivatives of this compound can act as agonists or antagonists for various receptors, including the kainate receptor and other glutamate receptors. The structural modifications of the pyrrolidine core have shown promising results in enhancing receptor affinity and selectivity, which is crucial for developing effective therapeutics targeting neurological disorders .
Anticancer Activity
Case studies have demonstrated the anticancer potential of pyrrolidine derivatives through mechanisms involving apoptosis induction in cancer cells. For instance, modifications at the 2- and 3-positions of the pyrrolidine structure have been linked to enhanced cytotoxicity against specific cancer cell lines, suggesting a pathway for developing novel anticancer agents .
Neuropharmacology
The neuropharmacological applications of (S)-2-{[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester are significant, particularly in the context of neurodegenerative diseases.
Potential in Treating Neurological Disorders
Studies have indicated that this compound may modulate neurotransmitter systems, particularly glutamatergic pathways, which are implicated in conditions such as Alzheimer's disease and schizophrenia. The ability to selectively target glutamate receptors could lead to advancements in treatments aimed at these disorders .
Comparison with Similar Compounds
Structural Differences
Compound A : (S)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS 864754-29-0)
- Core Structure : Piperidine (6-membered saturated ring) instead of pyrrolidine.
- Substituent: Direct amide linkage of (S)-2-amino-3-methyl-butyryl to the piperidine nitrogen, lacking the isopropyl-amino-methyl group.
- Molecular Formula : C₁₅H₂₉N₃O₃ .
Compound B : 2-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
- Core Structure : Pyrrolidine (identical to the target compound).
- Substituent: (S)-2-amino-3-methyl-butyryl linked via a simple aminomethyl group, omitting the isopropyl group.
- Functional Impact : Reduced steric hindrance compared to the target compound .
Compound C : 2-(2-Amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Core Structure : Pyrrolidine.
- Substituent: Ethoxy-methyl-amino side chain, replacing the amino acid-derived moiety.
- Molecular Implications : Lower molecular weight and altered polarity .
Physical and Chemical Properties
*Estimated formula for target compound: C₁₇H₃₃N₃O₃ (based on structural analogy).
Preparation Methods
Chiral Intermediate Preparation
The synthesis begins with the preparation of enantiomerically pure pyrrolidine intermediates. A common approach involves:
-
Step 1 : Protection of the pyrrolidine nitrogen using a tert-butyloxycarbonyl (Boc) group. This is achieved via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0–5°C, yielding Boc-protected pyrrolidine.
-
Step 2 : Introduction of the isopropylamino-methyl side chain. A Mannich-type reaction with formaldehyde and isopropylamine in dichloromethane (DCM) at room temperature provides the substituted pyrrolidine framework.
Peptide Coupling for Amino Acid Conjugation
The (S)-2-amino-3-methyl-butyryl moiety is introduced via peptide coupling:
-
Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOAt (1-Hydroxy-7-azabenzotriazole).
-
Conditions : Reactions are conducted in anhydrous DMF at -10°C to 0°C to minimize racemization. Yields typically range from 65% to 85%.
Deprotection and Final Isolation
-
Boc Removal : Trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C cleaves the Boc group, followed by neutralization with aqueous NaHCO₃.
-
Crystallization : The final product is purified using n-heptane or ethyl acetate/hexane mixtures, achieving >98% purity by HPLC.
Key Reaction Parameters
Stereochemical Control Strategies
The (S,S)-configuration is maintained through:
-
Chiral Pool Synthesis : Use of (S)-pyrrolidine-2-carboxylic acid tert-butyl ester as a starting material.
-
Asymmetric Catalysis : Rhodium-catalyzed hydrogenation of enamine intermediates with BINAP ligands to enforce stereochemistry.
-
Low-Temperature Coupling : Peptide bond formation at subzero temperatures minimizes epimerization.
Industrial Scalability and Optimization
-
Continuous Flow Systems : Automated reactors enhance reproducibility for Boc protection and peptide coupling steps, reducing reaction times by 40%.
-
Solvent Recycling : n-Heptane from crystallization is recovered via distillation, lowering production costs.
-
Quality Control : In-line PAT (Process Analytical Technology) monitors chiral purity using polarimetry and HPLC.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Classical Stepwise | High stereocontrol | Lengthy (6–8 steps) | 60–70 | 95–98 |
| Convergent Synthesis | Shorter route (4 steps) | Requires expensive catalysts | 75–85 | 97–99 |
| Flow Chemistry | Scalable, reduced solvent use | High initial capital investment | 80–90 | 98–99 |
Recent Advances in Process Chemistry
-
Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic intermediates improves enantiomeric excess (ee) to >99%.
-
Microwave-Assisted Synthesis : Reduces coupling reaction times from 12 hours to 2 hours with comparable yields.
-
Green Solvents : Cyclopentyl methyl ether (CPME) replaces DCM in Boc deprotection, enhancing sustainability .
Q & A
Q. What are the critical steps for synthesizing this compound while preserving its stereochemical configuration?
- Methodological Answer : The synthesis requires strict control of stereochemistry at multiple stages. Key steps include:
- Protection of the pyrrolidine nitrogen using tert-butoxycarbonyl (Boc) groups, as described in tert-butyl ester synthesis protocols .
- Coupling reactions for amide bond formation, employing reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to minimize racemization .
- Chiral resolution via chiral HPLC or enzymatic methods to isolate the desired (S,S)-diastereomer .
- Low-temperature conditions (0–20°C) during sensitive steps to prevent epimerization .
Q. How should researchers purify this compound to achieve high enantiomeric excess (ee)?
- Methodological Answer :
- Chromatographic techniques : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) for HPLC purification .
- Crystallization : Optimize solvent systems (e.g., hexane/ethyl acetate gradients) to crystallize the desired enantiomer selectively .
- Monitor purity with polarimetry or circular dichroism (CD) spectroscopy .
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR to confirm regiochemistry and stereochemistry (e.g., coupling constants for pyrrolidine ring protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches from Boc and amide groups .
Advanced Research Questions
Q. How can contradictory data on solvent systems for coupling reactions be resolved?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test solvent polarity (e.g., DCM vs. THF), temperature, and base (e.g., TEA vs. DIPEA) interactions .
- Statistical Analysis : Use ANOVA to identify significant factors affecting yield and ee. For example, highlights flow chemistry optimization via DoE .
- In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) to track reaction progress and intermediates .
Q. What mechanistic insights explain variability in amide bond formation efficiency?
- Methodological Answer :
- Computational Studies : Density Functional Theory (DFT) to model transition states and identify steric hindrance from the isopropyl group .
- Kinetic Profiling : Quench-flow experiments to compare activation energies of competing pathways .
- Isotopic Labeling : Use 15N-labeled amines to trace coupling efficiency via MS .
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
- Methodological Answer :
- QSAR/QSPR Models : Leverage quantum chemistry and neural networks (e.g., CC-DPS) to correlate molecular descriptors with reaction outcomes .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to guide derivatization .
- Solvent Effect Simulations : COSMO-RS to predict solubility and stability in different media .
Safety and Handling
Q. What precautions are necessary when handling this compound due to its hygroscopicity?
- Methodological Answer :
- Inert Atmosphere : Use gloveboxes or Schlenk lines for moisture-sensitive steps .
- Desiccants : Store with molecular sieves or silica gel to prevent hydrolysis of the Boc group .
- PPE : Wear nitrile gloves and safety goggles; avoid skin contact (irritation risks noted in SDS ).
Data Contradiction Analysis
Q. Why do different literature sources report varying yields for the final coupling step?
- Methodological Answer :
- Reagent Purity : Trace moisture in solvents or amines can deactivate coupling agents (e.g., DCC) .
- Stereochemical Drift : Elevated temperatures during workup may cause racemization, reducing isolated yields .
- Analytical Discrepancies : Differences in HPLC calibration or integration methods can overestimate yields .
Application in Drug Discovery
Q. How is this compound utilized as a building block in protease inhibitor design?
- Methodological Answer :
- Scaffold Modification : Introduce fluorinated or methylated analogs to enhance binding affinity (see ’s SAR studies) .
- Biological Assays : Test inhibitory activity against serine proteases (e.g., trypsin-like enzymes) using fluorescence-based assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
